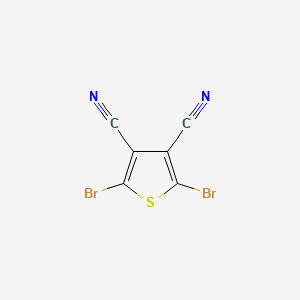![molecular formula C22H12F6O4 B8196329 4-[4-(4-carboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzoic acid](/img/structure/B8196329.png)
4-[4-(4-carboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzoic acid
Descripción general
Descripción
2’,5’-Bis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is an organic compound with the molecular formula C22H12F6O4 It is characterized by the presence of two trifluoromethyl groups and two carboxylic acid groups attached to a terphenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Trifluoromethylation: This method involves the reaction of a terphenyl derivative with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl sulfate. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Gas Phase Trifluoromethylation: In this method, the terphenyl derivative is exposed to a fluorinating agent in the gas phase at high temperatures
Industrial Production Methods
Industrial production of 2’,5’-Bis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves large-scale synthesis using the direct trifluoromethylation method. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups, leading to the formation of corresponding carboxylate salts or esters.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes, depending on the reducing agent used.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Carboxylate salts, esters.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol derivatives of the terphenyl compound.
Aplicaciones Científicas De Investigación
2’,5’-Bis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Chemical Research: The compound is used as a reagent in various chemical reactions to study the effects of trifluoromethyl groups on reaction mechanisms and outcomes.
Mecanismo De Acción
The mechanism by which 2’,5’-Bis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects is primarily related to its ability to participate in various chemical reactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a valuable reagent in electrophilic aromatic substitution reactions. The carboxylic acid groups can form hydrogen bonds and participate in acid-base reactions, further expanding the compound’s reactivity and applications.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(trifluoromethyl)terephthalic acid: Similar in structure but lacks the extended terphenyl backbone.
4-(Trifluoromethyl)phenylboronic acid: Contains a single trifluoromethyl group and a boronic acid group, used in cross-coupling reactions.
2,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but with a simpler aromatic backbone.
Uniqueness
2’,5’-Bis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its extended terphenyl backbone, which provides additional sites for functionalization and enhances its electronic properties. This makes it particularly valuable in the development of advanced materials and complex organic molecules.
Propiedades
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6O4/c23-21(24,25)17-10-16(12-3-7-14(8-4-12)20(31)32)18(22(26,27)28)9-15(17)11-1-5-13(6-2-11)19(29)30/h1-10H,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOVSPULOGVTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C(F)(F)F)C3=CC=C(C=C3)C(=O)O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196290.png)


![4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline](/img/structure/B8196312.png)








